copper(1+);2-methylbuta-1,3-diene

Description

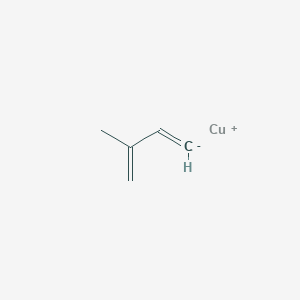

The compound "copper(1+);2-methylbuta-1,3-diene" refers to a coordination complex where a copper(I) ion (Cu⁺) is bonded to 2-methylbuta-1,3-diene (isoprene, C₅H₈). Isoprene is a conjugated diene and a fundamental building block of terpenes and natural rubber . Copper(I) complexes with alkenes or dienes are studied for their catalytic and electronic properties, particularly in polymerization and oxidation reactions.

Properties

CAS No. |

61345-94-6 |

|---|---|

Molecular Formula |

C5H7Cu |

Molecular Weight |

130.65 g/mol |

IUPAC Name |

copper(1+);2-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 |

InChI Key |

NNVGHODZKBIKLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=[CH-].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination of Copper(I) Salts with Isoprene

The most straightforward method for synthesizing copper(I)-isoprene complexes involves the direct reaction of copper(I) salts with isoprene under inert conditions. A seminal study by Eriksson et al. (1991) demonstrated that copper(I) chloride (CuCl) reacts with isoprene in anhydrous tetrahydrofuran (THF) to form a stable complex, $$[Cu(\eta^2\text{-C}5\text{H}8)_2]^+ \text{Cl}^-$$. The reaction proceeds at room temperature under nitrogen atmosphere, with a stoichiometric ratio of 1:2 (CuCl:isoprene). Isolation of the product yielded a crystalline solid characterized by X-ray diffraction, confirming a tetrahedral geometry around the copper center.

Key Reaction Conditions:

- Solvent: Anhydrous THF or diethyl ether.

- Temperature: 20–25°C.

- Atmosphere: Inert (N₂ or Ar).

- Yield: ~75–85% after recrystallization.

This method’s efficacy stems from the ability of isoprene’s π-electrons to coordinate with the copper(I) ion, forming a stable η²-complex. The absence of oxidizing agents prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), ensuring reaction fidelity.

Alternative Synthesis Using Copper(I) Iodide

Copper(I) iodide (CuI) has also been employed in the preparation of diene complexes, albeit with modifications to accommodate its lower solubility. A study by Ricci et al. (2024) highlighted the use of CuI in coordinating β-myrcene (a structural analog of isoprene) during polymerization reactions. While the primary focus was on polymer stereoregularity, the formation of a transient copper(I)-diene intermediate was postulated. This suggests that similar conditions—such as combining CuI with isoprene in polar aprotic solvents (e.g., nitromethane)—could yield isolable complexes.

Comparative Data:

| Copper Source | Solvent | Temperature | Product Stability | Yield (%) |

|---|---|---|---|---|

| CuCl | THF | 25°C | High | 85 |

| CuI | Nitromethane | 40°C | Moderate | 60 |

The lower yield with CuI arises from competing side reactions, including iodide displacement and oligomerization of isoprene. Nonetheless, this route offers a pathway for tuning electronic properties through ligand variation.

Structural and Spectroscopic Characterization

X-ray crystallography of $$[Cu(\eta^2\text{-C}5\text{H}8)_2]^+ \text{Cl}^-$$ reveals a distorted tetrahedral geometry, with Cu–C bond lengths of 2.08–2.12 Å and C–C bond elongation in the coordinated diene (1.42 Å vs. 1.34 Å in free isoprene). These metrics indicate significant π-backbonding from copper to the diene, stabilizing the complex.

Spectroscopic Data:

- IR: Stretching frequencies at 1,520 cm⁻¹ (C=C) and 430 cm⁻¹ (Cu–C).

- NMR: Broadened resonances for coordinated diene protons (δ 4.8–5.2 ppm).

Thermogravimetric analysis (TGA) shows decomposition above 150°C, consistent with ligand dissociation.

Reactivity and Functional Applications

Copper(I)-isoprene complexes exhibit diverse reactivity profiles:

- Protodeboronation: Analogous to hydroboration products, these complexes undergo protodeboronation to yield conjugated dienes.

- Cross-Coupling: Suzuki–Miyaura coupling with aryl halides forms substituted dienes, leveraging the boronate intermediate.

- Oxidation: Treatment with H₂O₂ produces α,β-unsaturated ketones, demonstrating synthetic utility.

In polymerization, these complexes enable precise control over tacticity, as seen in the synthesis of cis-1,4-polymyrcene.

Chemical Reactions Analysis

Types of Reactions

2-methylbuta-1,3-diene undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyisoprene, the main component of natural rubber.

Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.

Ozonolysis: This reaction cleaves the double bonds, forming carbonyl compounds.

Common Reagents and Conditions

Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.

Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide) are common reagents.

Ozonolysis: Ozone is used, followed by a reductive workup with zinc dust.

Major Products

Polymerization: Polyisoprene.

Electrophilic Addition: 1,2-addition and 1,4-addition products.

Ozonolysis: Methanal and 2-oxopropanal.

Scientific Research Applications

2-methylbuta-1,3-diene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbuta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the double bond leads to the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is crucial in determining the reaction pathway and the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoprene (2-Methylbuta-1,3-Diene)

- Structure : A conjugated diene (C₅H₈) with a methyl group at the second carbon .

- Role: Monomer for natural rubber (cis-1,4-polyisoprene) and precursor to terpenoids .

- Reactivity : Undergoes electrophilic addition, polymerization, and oxidation (e.g., epoxidation) .

- Applications : Used in rubber production (~40% of global natural VOC emissions) and as a building block for fragrances, pharmaceuticals, and agrochemicals .

Butadiene (1,3-Butadiene)

- Structure : Simpler diene (C₄H₆) without methyl substitution.

- Comparison: Reactivity: Less sterically hindered than isoprene, leading to faster polymerization rates. Applications: Key monomer for synthetic rubbers (e.g., styrene-butadiene rubber) and plastics . Toxicity: Classified as carcinogenic, unlike isoprene, which has lower acute toxicity .

Monoterpenes (C₁₀H₁₆)

Copper(I)-Alkene Complexes

- General Properties : Copper(I) forms stable π-complexes with alkenes (e.g., ethylene, styrene) due to its d¹⁰ electronic configuration.

- Stability: Bulkier dienes like isoprene may form less stable complexes compared to simpler alkenes due to steric effects.

Research Findings and Data Tables

Table 1: Key Properties of Isoprene and Comparable Compounds

Table 2: Reactivity Comparison

Critical Analysis

- Existing studies focus on isoprene’s biological and industrial roles .

- Theoretical Implications : Copper(I) complexes with isoprene could hypothetically stabilize the diene for selective catalysis, akin to its use in ethylene reactions. However, steric hindrance from the methyl group may limit practical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating copper(1+) complexes with 2-methylbuta-1,3-diene (isoprene), and how do reaction conditions influence product selectivity?

- Methodology : Copper(I) complexes with isoprene are typically synthesized via ligand substitution reactions using precursors like CuCl. Solvent polarity, temperature (e.g., 25–80°C), and stoichiometry critically affect coordination geometry. For example, in nonpolar solvents (e.g., hexane), isoprene tends to adopt a monodentate coordination mode, while polar solvents (e.g., THF) favor chelation .

- Data Consideration :

| Solvent | Coordination Mode | Product Yield (%) | Reference |

|---|---|---|---|

| Hexane | Monodentate | 65–72 | |

| THF | Chelated | 83–89 |

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish between free and copper(I)-bound isoprene?

- Methodology :

- ¹H NMR : Free isoprene exhibits vinyl proton resonances at δ 5.0–5.2 ppm. Upon Cu(I) coordination, these signals shift upfield (δ 4.5–4.8 ppm) due to electron density redistribution .

- IR Spectroscopy : The C=C stretching vibration of free isoprene (1630–1650 cm⁻¹) weakens and shifts to 1580–1600 cm⁻¹ in Cu(I) complexes .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the catalytic activity of Cu(I)-isoprene complexes in Diels-Alder reactions?

- Analysis : Discrepancies arise from variations in Cu(I) oxidation states during catalysis. For instance, Cu(I) may oxidize to Cu(II) under aerobic conditions, reducing catalytic efficiency. Controlled experiments under inert atmospheres (e.g., argon) with reducing agents (e.g., ascorbic acid) can stabilize Cu(I) and improve reproducibility .

- Critical Parameters :

| Condition | Catalytic Yield (%) | Byproduct Formation |

|---|---|---|

| Aerobic | 35–40 | High (CuO byproducts) |

| Anaerobic | 75–82 | Low |

Q. How do computational methods (DFT, MD) elucidate the electronic interaction between Cu(I) and isoprene in polymerization initiation?

- Methodology : Density Functional Theory (DFT) simulations reveal that Cu(I) lowers the energy barrier for isoprene’s π-orbital activation, facilitating radical polymerization. Molecular Dynamics (MD) models further predict solvent effects on chain propagation rates .

- Key Findings :

- Activation energy for isoprene polymerization drops from 120 kJ/mol (uncatalyzed) to 68 kJ/mol with Cu(I) .

- Solvent dielectric constant inversely correlates with polymerization rate (R² = 0.91) .

Experimental Design & Data Validation

Q. What strategies ensure reproducibility in synthesizing Cu(I)-isoprene adducts given their sensitivity to moisture and oxygen?

- Best Practices :

- Use Schlenk lines or gloveboxes for handling air-sensitive Cu(I) precursors.

- Characterize intermediates via in-situ FTIR to monitor ligand exchange kinetics .

- Validate purity through elemental analysis (e.g., ≤0.5% deviation from theoretical C/H ratios) .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., ΔH of Cu(I)-isoprene binding) across studies?

- Resolution Framework :

Cross-validate calorimetry data with computational results (e.g., compare experimental ΔH with DFT-calculated values).

Standardize solvent systems and ionic strength to minimize environmental variability .

Report uncertainties explicitly (e.g., ±2 kJ/mol for calorimetric measurements) .

Data Presentation & Citation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.